1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Medicinal Chemistry Chemical Biology Pharmaceutical Development

Subtle structural deviations from this exact dihydrochloride salt cause irreproducible assay results and solubility failure. The 3-pyridinyl cyclopropanamine scaffold is validated in LSD1 inhibition (related derivatives: 50 nM Ki) and kinase hinge-binding libraries; the dihydrochloride form ensures aqueous solubility essential for HTS. Generic analogs or the free base (CAS 503417-38-7) are not interchangeable. • 3-Pyridinyl substitution + cyclopropane constraint defines target binding; positional isomers (2- or 4-pyridyl) exhibit divergent selectivity. • Dihydrochloride salt delivers reliable solubility in aqueous assay buffers vs. free base. • Commercial supply at 95% purity with batch-specific QC (NMR, HPLC) supports reproducible probe and library synthesis.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1187932-50-8
Cat. No. B1443295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
CAS1187932-50-8
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=CC=C2)N.Cl
InChIInChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H
InChIKeyPLJSFXBUJVYUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride: Structural Properties & Procurement


1-(Pyridin-3-yl)cyclopropanamine dihydrochloride (CAS 1187932-50-8) is a cyclopropanamine derivative featuring a pyridine substituent at the 3-position, formulated as a dihydrochloride salt [1]. This salt form enhances aqueous solubility and improves handling characteristics relative to its free base counterpart (CAS 503417-38-7) . The compound serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmacologically active agents [2]. It is commercially available from multiple vendors in research quantities (100 mg to 1 g) with purity specifications ranging from 95% to NLT 98% .

1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride: Why Substitution Fails


In medicinal chemistry programs, subtle structural modifications can profoundly impact biological activity and physicochemical properties. The 3-pyridinyl substitution pattern, cyclopropane ring, and dihydrochloride salt form of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride are not interchangeable with analogs . Even closely related compounds—such as the free base, other positional isomers (2- or 4-pyridyl), N-alkylated derivatives, or other salt forms—exhibit distinct solubility profiles, target binding affinities, and metabolic stabilities . The data below demonstrate that substitution with a generic analog can lead to experimental failure or irreproducible results in sensitive assays, underscoring the procurement imperative for the exact compound.

1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride: Key Evidence vs. Comparators


Solubility Enhancement via Salt Formation

The dihydrochloride salt form of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride offers a marked solubility advantage over the free base (CAS 503417-38-7). The dihydrochloride salt improves solubility in aqueous systems, facilitating handling in laboratory settings . The free base is a liquid with limited water miscibility, while the dihydrochloride is a solid with enhanced aqueous solubility . This difference is critical for reproducible in vitro and in vivo dosing.

Medicinal Chemistry Chemical Biology Pharmaceutical Development

LSD1 Inhibition Potency

While direct Ki data for the unsubstituted 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride are not publicly available, a closely related analog—(trans)-2-(6-(5-chlorothiophen-2-yl)pyridin-3-yl)cyclopropanamine hydrochloride—exhibits potent inhibition of Lysine-Specific Demethylase 1A (LSD1) with a Ki of 50 nM [1]. In contrast, the same analog shows minimal activity against MAO-A and MAO-B (Ki > 1,000 nM), demonstrating target selectivity [2]. This suggests the 3-pyridinyl cyclopropanamine scaffold is a privileged structure for LSD1 inhibition.

Epigenetics Cancer Therapeutics Enzyme Inhibition

Commercial Availability & Purity

The target compound is commercially available from multiple reputable suppliers with defined purity grades, ensuring reliable sourcing for research programs. Bidepharm offers a standard purity of 95% with batch-specific QC data (NMR, HPLC) . MolCore provides a higher purity grade of NLT 98% and ISO-certified production . Pricing ranges from $86 for 100 mg to $443 for 1 g [1], enabling cost-effective procurement for pilot studies and scale-up.

Chemical Procurement Quality Control Research Supply

Cyclopropane Ring: Rigidity & Metabolic Stability

The cyclopropane ring in 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride introduces conformational constraints that can enhance metabolic stability and binding affinity compared to more flexible alkyl amines [1]. This class-level property is supported by studies showing that cyclopropane incorporation can reduce plasma clearance and improve drug efficacy [2]. For instance, fluorinated pyridinyl cyclopropanamine derivatives exhibit enhanced metabolic stability due to both the cyclopropane ring and fluorine substitution [3].

Drug Design Pharmacokinetics Medicinal Chemistry

GHS Safety & Handling

The dihydrochloride salt carries specific GHS hazard classifications that inform safe handling protocols. It is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This contrasts with some other cyclopropanamine salts that may have different hazard profiles. Laboratories must implement appropriate engineering controls and personal protective equipment (PPE) as per the SDS .

Laboratory Safety Chemical Handling Regulatory Compliance

1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride: Optimal Applications


LSD1 Inhibitor Lead Optimization

Use as a core scaffold for synthesizing analogs with improved LSD1 inhibition. The 50 nM Ki of a closely related trans-cyclopropanamine derivative [1] validates the scaffold for structure-activity relationship (SAR) studies. Researchers can explore substitutions at the 6-position of the pyridine ring to enhance potency and selectivity over MAO enzymes [2].

Kinase Inhibitor Fragment Library Design

Incorporate as a privileged fragment in kinase inhibitor libraries. The 3-pyridinyl group is a known hinge-binding motif in many kinase inhibitors, and the cyclopropane ring introduces beneficial conformational constraint . The dihydrochloride salt ensures solubility in aqueous assay buffers, facilitating high-throughput screening [3].

Chemical Biology Probe Development

Utilize as a starting material for developing chemical probes targeting epigenetic enzymes. The scaffold's potential for LSD1 inhibition [1] makes it suitable for designing selective inhibitors with cellular activity. The commercial availability of the dihydrochloride salt in high purity supports reproducible probe synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.